molecular formula C21H15FN2O3 B2801568 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922030-12-4

2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2801568
CAS No.: 922030-12-4
M. Wt: 362.36
InChI Key: XBSXFKYKLWVURK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core substituted with a fluorophenyl-acetamide moiety. The oxazepine ring system, a seven-membered heterocycle containing oxygen and nitrogen, is central to its structural framework. Its synthesis typically involves coupling 4-fluorophenyl acetic acid with an appropriately functionalized oxazepine precursor under activation by reagents like HOBt/EDC in DMF, followed by purification via preparative HPLC .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c22-14-7-5-13(6-8-14)11-20(25)23-15-9-10-18-16(12-15)21(26)24-17-3-1-2-4-19(17)27-18/h1-10,12H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSXFKYKLWVURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as (R,R)-Ru-Ts-DPEN complex, to achieve high enantioselectivity and conversion rates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of environmentally benign solvents and efficient catalytic systems to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism on the Oxazepine Core

The position of the acetamide substituent on the oxazepine ring significantly impacts physicochemical and biological properties. For example:

  • 2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (, Compound 10):
    Synthesized in 48% yield, this positional isomer differs in the acetamide attachment site (7-position vs. 2-position). Such variations can alter molecular conformation and target binding. NMR data (DMSO-d6, δ 10.48 ppm for NH) confirm structural integrity .

Substituent Variations on the Aromatic Ring

Modifications to the phenyl group in the acetamide moiety influence electronic properties and bioactivity:

Compound Name Substituent Molecular Formula Yield (%) Key Data (HRMS/NMR) Source
Target Compound (2-yl isomer) 4-Fluorophenyl C23H16FN2O3 Not reported δ 7.96–7.62 (aromatic protons)
2-(4-Chlorophenyl)-N-(11-oxo-...acetamide 4-Chlorophenyl C23H16ClN2O3 57% m/z 421.1 [M+H+]
2-(3-Methylphenoxy)-N-(11-oxo...acetamide 3-Methylphenoxy C22H18N2O4 Mol. Weight: 374.39

Fluorine’s electron-withdrawing nature enhances metabolic stability compared to chlorine or methyl groups. The 4-fluorophenyl analog (83% yield in related analogs) demonstrates superior synthetic feasibility over chlorinated derivatives (49–57% yields) .

Heterocycle Core Modifications

Replacing oxygen with sulfur in the central heterocycle generates thiazepine analogs, altering electronic properties and receptor affinity:

  • N-(10-Ethyl-11-oxo-...thiazepine-8-carboxamide 5-oxide ():
    Thiazepine derivatives exhibit distinct NMR profiles (e.g., δ 7.58 ppm for aromatic protons) and higher molecular weights (e.g., m/z 449.1 [M+H+]) compared to oxazepines. Sulfur’s polarizability may enhance binding to dopamine receptors, as evidenced in D2 receptor antagonist studies .

Alkyl Chain Modifications

Alkylation at the 10-position of the oxazepine/thiazepine core influences solubility and target engagement:

  • HRMS data (m/z 407.1060) validate its structure .

Key Research Findings and Implications

  • Synthetic Accessibility : Fluorophenyl-substituted oxazepines generally achieve higher yields (e.g., 83% for 8c) than chlorinated or heteroaromatic analogs, suggesting favorable reaction kinetics .
  • Structural Insights : Positional isomerism and heteroatom substitution (O vs. S) critically modulate molecular conformation, as evidenced by divergent NMR chemical shifts and HRMS profiles .

Biological Activity

2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a member of the dibenzo[b,f][1,4]oxazepine class, which is characterized by its complex molecular structure and potential pharmacological properties. This compound has garnered interest in medicinal chemistry for its diverse biological activities, particularly its anti-inflammatory and potential antitumor effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H17FN2O3C_{22}H_{17}FN_{2}O_{3}, with a molecular weight of approximately 376.387 g/mol. The presence of a fluorophenyl group enhances its reactivity and interaction with biological targets.

Preliminary studies suggest that compounds within the dibenzo[b,f][1,4]oxazepine class may interact with various biological pathways. The proposed mechanisms include:

  • Inhibition of Angiogenesis : The compound may inhibit the formation of new blood vessels, which is crucial in tumor growth and metastasis.
  • Modulation of Inflammatory Pathways : Similar compounds have shown potential in reducing inflammation by inhibiting key enzymes involved in inflammatory processes.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various targets. Key findings include:

  • Anti-inflammatory Activity : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Cytotoxicity Assays

Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15.2
Compound BHek293 (Human Embryonic Kidney)34.2

These results suggest that modifications to the oxazepine structure can enhance cytotoxicity.

Structure-Activity Relationship (SAR)

The SAR analysis of similar dibenzo[b,f][1,4]oxazepines highlights how substituents affect biological activity. For example:

  • Fluorine Substitution : The introduction of fluorine atoms enhances binding affinity to target proteins due to increased electron-withdrawing capacity.

Case Studies

Several studies have explored the biological effects of dibenzo[b,f][1,4]oxazepines:

  • Study on Anti-inflammatory Effects : A study demonstrated that similar compounds significantly reduced inflammation markers in vitro by inhibiting COX enzymes.
  • Antitumor Activity : Research indicated that derivatives with oxazepine structures showed promise in inhibiting tumor cell proliferation through apoptosis induction.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorophenyl derivatives and dibenzo[b,f][1,4]oxazepine precursors. Acylation of the oxazepine core with 4-fluorophenylacetamide is critical. Optimization includes:

  • Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates .
  • Catalysts : Use of coupling agents (e.g., HATU, DCC) to enhance amide bond formation .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate high-purity product .
    • Experimental Design : Design of Experiments (DoE) can systematically vary parameters (temperature, solvent, catalyst ratio) to maximize yield .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assigns protons and carbons in the dibenzooxazepine and fluorophenyl moieties. For example, the 11-oxo group shows a carbonyl peak at ~170 ppm in ¹³C NMR .
  • HRMS : Validates molecular formula (e.g., C₂₂H₁₆FN₂O₃) with <5 ppm error .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (if applicable) .
    • Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., dibenzo[b,f][1,4]oxazepine derivatives) .

Q. What preliminary assays are used to assess its biological activity?

  • Methodological Answer :

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) to identify target interactions .
  • Solubility/stability : HPLC or LC-MS monitors degradation in buffer solutions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Core modifications : Introduce substituents (e.g., methyl, methoxy) at positions 8 or 11 of the dibenzooxazepine to alter steric/electronic properties .
  • Fluorophenyl substitution : Compare 4-fluoro with other halogens (Cl, Br) to assess halogen-bonding effects on receptor binding .
  • Computational modeling : Docking studies (e.g., AutoDock) predict binding affinities to targets like kinases or GPCRs .
    • Data Contradiction Analysis : If bioactivity diverges between analogs, evaluate logP/solubility differences or off-target interactions via proteome-wide profiling .

Q. What strategies resolve contradictory data in metabolic stability studies?

  • Methodological Answer :

  • In vitro vs. in vivo discrepancies : Use microsomal stability assays (human/rat liver microsomes) with LC-MS metabolite identification .
  • Species-specific metabolism : Compare CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) to identify interspecies variability .
  • Isotope labeling : Track metabolic pathways using ¹⁴C-labeled acetamide groups .

Q. How can computational methods enhance experimental design for this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Predict reaction pathways (e.g., acylation transition states) to optimize synthesis .
  • Machine learning (ML) : Train models on PubChem/BioAssay data to prioritize analogs for synthesis .
  • Molecular dynamics (MD) : Simulate membrane permeability or protein-ligand binding kinetics .

Q. What experimental approaches validate hypothesized mechanisms of action?

  • Methodological Answer :

  • CRISPR/Cas9 knockout : Silence putative targets (e.g., kinases) in cell lines to confirm functional relevance .
  • SPR/BLI : Measure real-time binding kinetics to purified proteins (e.g., BSA for nonspecific binding control) .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

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